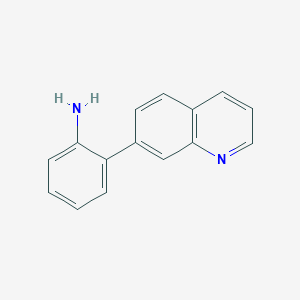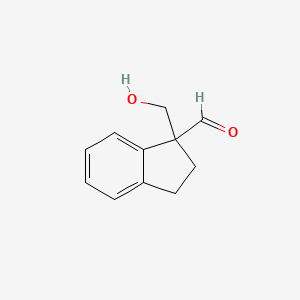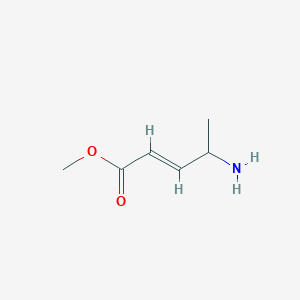
Undec-10-en-1-yl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-10-en-1-yl carbamimidothioate is an organic compound characterized by the presence of an undec-10-en-1-yl group attached to a carbamimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undec-10-en-1-yl carbamimidothioate typically involves the reaction of undec-10-en-1-ol with thiocarbamoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Undec-10-en-1-yl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate moiety to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamimidothioate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamimidothioate group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Undec-10-en-1-yl carbamimidothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of undec-10-en-1-yl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Undec-10-enoic acid: A related compound with a similar undec-10-en-1-yl group but different functional groups.
Undec-10-enal: Another similar compound with an aldehyde group instead of a carbamimidothioate moiety.
Uniqueness
Undec-10-en-1-yl carbamimidothioate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C12H24N2S |
|---|---|
Molecular Weight |
228.40 g/mol |
IUPAC Name |
undec-10-enyl carbamimidothioate |
InChI |
InChI=1S/C12H24N2S/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14/h2H,1,3-11H2,(H3,13,14) |
InChI Key |
OEXJBTRYLHGHNY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCSC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-[(tetrahydro-2H-pyran-4-yl)amino]-1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrazide](/img/structure/B13333004.png)

![1-Azaspiro[4.4]nonan-6-one](/img/structure/B13333014.png)

![2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol](/img/structure/B13333023.png)



![6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B13333049.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13333057.png)



![(S)-4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13333088.png)
